6-Iodooxazolo[4,5-b]pyridine
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Overview
Description
6-Iodooxazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the class of oxazolo-pyridines This compound is characterized by the presence of an iodine atom at the sixth position of the oxazolo[4,5-b]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodooxazolo[4,5-b]pyridine typically involves the annulation of an oxazole ring to a pyridine ring. One common method includes the intramolecular nucleophilic substitution of a halogen or nitro group in pyridines with an appropriate N–O nucleophile in position 2. For example, the reaction of (3-fluoropyridin-2-yl)carboximidoyl chloride with excess aniline followed by intramolecular cyclization yields the desired oxazolo[4,5-b]pyridine derivative .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 6-Iodooxazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles under suitable conditions.
Cyclization Reactions: Formation of the oxazolo[4,5-b]pyridine ring system through intramolecular cyclization.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are not extensively documented.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) is commonly used for nucleophilic substitution reactions.
Cyclization: Intramolecular cyclization often requires heating and the presence of a base such as triethylamine.
Major Products: The major products formed from these reactions include various substituted oxazolo[4,5-b]pyridine derivatives, depending on the nature of the nucleophile and reaction conditions.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antibacterial, anticancer, and antiproliferative activities.
Mechanism of Action
The mechanism of action of 6-Iodooxazolo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, as an inhibitor of cytochrome P450 CYP17, it interferes with the enzyme’s activity, thereby affecting the biosynthesis of steroid hormones . The compound’s biological activities are attributed to its ability to bind to and modulate the function of various proteins and enzymes.
Comparison with Similar Compounds
Isoxazolo[4,5-b]pyridine: Similar in structure but lacks the iodine atom.
Thiazolo[4,5-b]pyridine: Contains a sulfur atom instead of oxygen in the ring system.
Imidazo[4,5-b]pyridine: Contains a nitrogen atom in place of oxygen in the ring system.
Uniqueness: 6-Iodooxazolo[4,5-b]pyridine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its non-iodinated counterparts. The iodine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C6H3IN2O |
---|---|
Molecular Weight |
246.01 g/mol |
IUPAC Name |
6-iodo-[1,3]oxazolo[4,5-b]pyridine |
InChI |
InChI=1S/C6H3IN2O/c7-4-1-5-6(8-2-4)9-3-10-5/h1-3H |
InChI Key |
MURAHPIYYXKZAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1OC=N2)I |
Origin of Product |
United States |
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